ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate
Description
Ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate is a synthetic small molecule featuring a 4-oxobutanoate backbone esterified with an ethyl group. Its structure includes a benzo[d]thiazol-2-yl moiety substituted with a trifluoromethyl group at position 4, linked via an amino bridge to a 2-(1H-pyrazol-1-yl)ethyl side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole and benzothiazole motifs are commonly associated with kinase inhibition and bioactivity in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-pyrazol-1-ylethyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c1-2-29-16(28)8-7-15(27)26(12-11-25-10-4-9-23-25)18-24-17-13(19(20,21)22)5-3-6-14(17)30-18/h3-6,9-10H,2,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTKJFNNDGKVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate is a synthetic compound that combines a pyrazole moiety with a benzo[d]thiazole structure, known for its diverse biological activities. This article delves into the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, which contributes to its biological activity.
- Benzo[d]thiazole Moiety : Incorporates sulfur and nitrogen, enhancing the compound's pharmacological properties.
- Trifluoromethyl Group : Known to influence lipophilicity and metabolic stability.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have demonstrated activity against various bacterial strains. A study highlighted the synthesis of fluorine-containing pyrazoles, which showed promising antimicrobial effects, suggesting that modifications in the structure can enhance efficacy against pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. A review noted that certain substituted pyrazoles exhibited high selectivity for COX-2, a key enzyme in inflammatory processes. The compound's structure may allow it to inhibit inflammatory pathways effectively, as evidenced by its performance in carrageenan-induced edema models .
Cytotoxicity and Cancer Research
The interaction of thiazole derivatives with cancer cell lines has been a focal point in recent studies. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, thiazole-bearing compounds were evaluated for their cytotoxicity against Jurkat cells, revealing promising results with low IC50 values .
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : In a study assessing various pyrazole derivatives, compounds similar to this compound displayed notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : The anti-inflammatory profile was evaluated using animal models where the compound exhibited a dose-dependent reduction in edema, highlighting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its utility in cancer therapy.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Commonly used reagents include pyrazole derivatives and trifluoromethyl-substituted benzo[d]thiazoles.
- Reaction Conditions : Synthesis often requires controlled temperatures and specific solvents to optimize yield and purity.
- Characterization Techniques : The final product is usually characterized using NMR, MS, and IR spectroscopy to confirm its structure.
Anticancer Activity
Ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Biological Assays : In vivo models have shown that the compound reduces markers of inflammation, such as cytokines and prostaglandins.
- Clinical Relevance : Its application in treating conditions like arthritis is being explored due to its ability to modulate inflammatory responses .
Antimicrobial Activity
The compound's structural features contribute to its antimicrobial efficacy against various pathogens:
- Spectrum of Activity : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This activity suggests possible uses in developing new antibiotics or antifungal agents .
Antidiabetic Properties
Emerging research has indicated that this compound may exhibit hypoglycemic effects:
- Mechanistic Insights : It is believed to enhance insulin sensitivity or modulate glucose metabolism, which could be beneficial for managing diabetes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Key Analogs and Structural Differences:
Ethyl 4-((4-Methoxyphenyl)amino)-4-(1-methyl-1H-imidazol-2-yl)-2-methylenebutanoate (): Substituents: 4-Methoxyphenylamino and 1-methylimidazol-2-yl groups. Functional Groups: Contains a methylene group and imidazole ring instead of pyrazole and benzothiazole. Synthesis: Prepared via Pd/C-catalyzed hydrogenation (79% yield) . Properties: IR data indicates strong C=O (1706 cm⁻¹) and C-O (1236 cm⁻¹) stretches, suggesting similar ester stability to the target compound .
Ethyl 4-(4-(5-Bromo-2-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate (): Substituents: Pyrrolo[2,3-b]pyridine and trifluoromethylpyrazole groups. Functional Groups: Lacks the benzothiazole-amino linkage but shares the trifluoromethylpyrazole motif. Synthesis: Boronate ester coupling (78% yield) .
Ethyl 4-(Benzo[d]thiazol-2-ylthio)-3-oxobutanoate (): Substituents: Benzothiazole linked via a thioether (S-) instead of an amino (N-) bridge. Functional Groups: Thioether group increases hydrophobicity but may reduce hydrogen-bonding capacity compared to the target’s amino bridge. Availability: Commercially supplied under synonyms like ALBB-030594 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
